molecular formula C14H23N3O5 B2372501 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034204-79-8

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2372501
CAS RN: 2034204-79-8
M. Wt: 313.354
InChI Key: WOLXCLWIUWWBRC-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Association in NMR and Quantum Chemical Studies

  • Subheading : NMR Spectroscopy and Quantum Calculations
  • Details : Research explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopy and quantum chemical calculations. These studies help understand complex formation involving ureas and their hydrogen bonding characteristics, providing insights into molecular interactions and structure-function relationships in chemical systems (Ośmiałowski et al., 2013).
  • Subheading : Chemical Synthesis and Compound Development
  • Details : Research focused on the synthesis of new pyridine and naphthyridine derivatives, involving reactions with urea derivatives. This contributes to the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Abdelrazek et al., 2010).
  • Subheading : Chemoselective Methodologies
  • Details : This study presented a chemoselective synthesis method using urea derivatives. Such methodologies are crucial in organic synthesis, allowing for the selective formation of products, which is essential in drug development and the synthesis of complex molecules (Pretto et al., 2019).
  • Subheading : Iron(III) Complex Formation
  • Details : Research investigated the synthesis of N-hydroxyamide-containing heterocycles and their ability to form iron(III) complexes. Understanding the complexation behavior of such compounds is vital for applications in catalysis and material science (Ohkanda et al., 1993).

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c18-12-1-2-13(19)17(12)6-10-22-9-5-15-14(20)16-11-3-7-21-8-4-11/h11H,1-10H2,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXCLWIUWWBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCOCCN2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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